5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring, along with a pyridazinyl ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Ether Intermediate: This step involves the reaction of 6-(4-methylphenyl)pyridazine with an appropriate alkylating agent to form the pyridazinyl ether intermediate.
Sulfonamide Formation: The intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- 5-Chloro-2-methoxy-N-(2-{[6-(4-sulfamoylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- 4-Methoxyphenylboronic acid
- Fenvalerate
Comparison:
- 5-Chloro-2-methoxy-N-(2-{[6-(4-sulfamoylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide: This compound is similar in structure but contains a sulfamoyl group instead of a methyl group, which may alter its biological activity and chemical reactivity.
- 4-Methoxyphenylboronic acid: This compound shares the methoxy group but differs significantly in its overall structure and applications, primarily used in Suzuki-Miyaura coupling reactions.
- Fenvalerate: Although structurally different, fenvalerate is another compound with a chloro group and is used as an insecticide, highlighting the diverse applications of chloro-containing compounds.
The uniqueness of 5-chloro-2-methoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H20ClN3O4S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20ClN3O4S/c1-14-3-5-15(6-4-14)17-8-10-20(24-23-17)28-12-11-22-29(25,26)19-13-16(21)7-9-18(19)27-2/h3-10,13,22H,11-12H2,1-2H3 |
InChI Key |
CEPRBESCPLLVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.